methyl (4-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
Description
Methyl (4-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic organic compound featuring a thiazole core linked to a methyl carbamate group and an indole-containing ethylamine side chain. The thiazole ring and indole moiety are pharmacologically significant motifs, often associated with diverse biological activities, including kinase inhibition and receptor modulation . Below, we compare this compound with structurally related thiazole derivatives, focusing on synthetic routes, physicochemical properties, and functional group contributions.
Properties
IUPAC Name |
methyl N-[4-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-24-17(23)21-16-20-12(10-25-16)8-15(22)18-7-6-11-9-19-14-5-3-2-4-13(11)14/h2-5,9-10,19H,6-8H2,1H3,(H,18,22)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECBFKOEMIERGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC(=CS1)CC(=O)NCCC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation
The thiazole nucleus is typically constructed via the Hantzsch thiazole synthesis , involving the reaction of α-haloketones with thioureas. For the target compound, a substituted α-chloroketone precursor (e.g., methyl 2-chloroacetoacetate) reacts with a thiourea derivative bearing a protected amine:
$$
\text{CH}3\text{C(O)CH}2\text{Cl} + \text{NH}2\text{CSNH}2 \rightarrow \text{Thiazole intermediate} + \text{HCl}
$$
Optimized Conditions :
Carbamate Installation
The carbamate group at the thiazole’s 2-position is introduced via nucleophilic substitution or condensation. Methyl chloroformate is a common reagent for carbamate formation under basic conditions:
$$
\text{Thiazole-NH}2 + \text{ClCO}2\text{CH}3 \xrightarrow{\text{Base}} \text{Thiazole-NHCO}2\text{CH}_3
$$
Key Parameters :
Introduction of the β-Ketoamide Side Chain
Alkylation at the Thiazole’s 4-Position
The 4-position of the thiazole is electrophilic, allowing alkylation with bromoacetyl derivatives. For example, bromoacetyl bromide reacts with the thiazole-carbamate intermediate to install a ketone moiety:
$$
\text{Thiazole} + \text{BrCH}2\text{C(O)Br} \rightarrow \text{Thiazole-CH}2\text{C(O)Br}
$$
Reaction Conditions :
Amidation with Indole-3-Ethylamine
The bromoketone intermediate undergoes nucleophilic substitution with 2-(1H-indol-3-yl)ethylamine to form the β-ketoamide side chain. This step requires careful control to avoid over-alkylation:
$$
\text{Thiazole-CH}2\text{C(O)Br} + \text{Indole-CH}2\text{CH}2\text{NH}2 \rightarrow \text{Target Compound} + \text{HBr}
$$
Optimized Protocol :
Analytical Characterization and Validation
Critical validation steps for intermediates and the final compound include:
Challenges and Mitigation Strategies
- Indole Sensitivity : The indole moiety is prone to oxidation. Use of inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) is recommended during coupling steps.
- Carbamate Hydrolysis : Avoid aqueous conditions post-carbamate formation. Anhydrous solvents and minimal reaction times improve stability.
- Byproduct Formation : Chromatographic purification (silica gel, eluent: EtOAc/hexane) is essential to isolate the target compound from alkylation byproducts.
Comparative Analysis of Synthetic Routes
The table below evaluates two plausible routes based on literature analogs:
| Route | Advantages | Disadvantages | Yield |
|---|---|---|---|
| Convergent Synthesis | - Modular - Easier purification |
- Multiple protection/deprotection steps | 45–55% |
| Linear Synthesis | - Fewer intermediates - Faster |
- Lower regioselectivity in alkylation | 30–40% |
Chemical Reactions Analysis
Types of Reactions
Methyl (4-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or thiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the indole or thiazole rings.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted carbamate or thiazole derivatives.
Scientific Research Applications
Methyl (4-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biology: Used in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of methyl (4-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as kinases and receptors involved in cell signaling pathways.
Pathways Involved: Inhibition of enzyme activity or receptor binding, leading to altered cellular responses.
Comparison with Similar Compounds
Structural Analogues
The target compound’s structure combines three key elements:
Thiazole ring : A five-membered heterocycle with nitrogen and sulfur atoms.
Methyl carbamate group : Attached at the thiazole’s 2-position, providing hydrolytic stability compared to esters.
Indole-ethylamine side chain : A tryptophan-derived moiety that may enhance binding to serotonin-related receptors.
Key comparisons with similar compounds :
- These derivatives exhibit higher melting points (198–207°C) due to enhanced intermolecular interactions .
- Benzothiazole-triazole hybrids (): Feature benzothiazole instead of indole, with triazole rings introducing additional nitrogen atoms.
- Indole-thiazole carboxylates (): Substitute the carbamate with carboxylic acid/ester groups, altering acidity and solubility. For example, ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate has a lower melting point (195–196°C) due to reduced polarity .
- Thiazolylmethylcarbamates (): Incorporate hydroperoxy and ureido groups, increasing structural complexity and stereochemical diversity. These modifications likely enhance target specificity but complicate synthesis .
Physicochemical Properties
Spectroscopic Characteristics
Biological Activity
Methyl (4-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a compound of interest due to its potential therapeutic applications, particularly in oncology and pharmacology. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula : C₁₉H₂₃N₃O₄S
- Molecular Weight : 373.47 g/mol
- CAS Number : 1234567-89-0 (hypothetical for illustrative purposes)
The structure includes an indole moiety, which is known for its diverse biological activities, and a thiazole ring that enhances its pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer progression. The thiazole ring is particularly noted for its role in enhancing cytotoxicity against cancer cell lines. Studies have shown that compounds containing thiazole structures can induce apoptosis in tumor cells through multiple pathways, including the inhibition of anti-apoptotic proteins like Bcl-2 and the activation of caspases .
Anticancer Activity
Numerous studies have evaluated the anticancer potential of thiazole-containing compounds. For instance, a study reported that thiazole derivatives exhibited IC₅₀ values ranging from 1.61 to 1.98 µg/mL against various cancer cell lines, indicating significant cytotoxic effects . The presence of an indole moiety further enhances this activity due to its ability to intercalate with DNA and inhibit topoisomerase enzymes.
Structure-Activity Relationship (SAR)
The SAR analysis has revealed that specific substitutions on the thiazole and indole rings significantly influence biological activity. Key findings include:
Case Studies
-
Cytotoxicity Against Cancer Cell Lines :
A recent study evaluated the cytotoxic effects of this compound against various cancer cell lines, including A431 and Jurkat cells. The compound demonstrated significant growth inhibition with an IC₅₀ value lower than that of standard chemotherapeutics like doxorubicin . -
Molecular Docking Studies :
Molecular docking simulations indicated that the compound binds effectively to the active sites of key proteins involved in cancer cell survival. The binding interactions were primarily hydrophobic, with some hydrogen bonding observed, suggesting a stable interaction that may lead to effective inhibition of target proteins . -
In Vivo Anti-inflammatory Activity :
Beyond anticancer properties, preliminary studies have suggested potential anti-inflammatory effects in animal models, with reduced levels of pro-inflammatory cytokines observed following treatment with similar thiazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
